2-(tert-Butyl)-4-chloro-1H-indole

Description

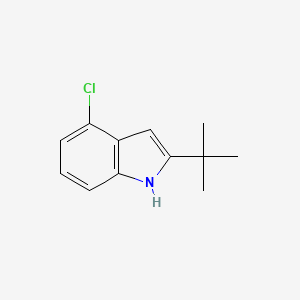

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14ClN |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-1H-indole |

InChI |

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3 |

InChI Key |

HNYIEFWOZKZPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Tert Butyl 4 Chloro 1h Indole

Reactivity Profile of the Indole (B1671886) Nitrogen (N1)

N-Protection Strategies and Their Influence on Indole Reactivity

To modulate the reactivity of the indole core, particularly at the C3 position, and to prevent unwanted side reactions, the indole nitrogen is often protected. The choice of protecting group can significantly influence the outcomes of subsequent chemical transformations.

Commonly employed N-protecting groups for indoles include tert-butoxycarbonyl (Boc). synarchive.comnih.gov The introduction of a Boc group, for instance, can alter the electronic properties of the indole ring, which in turn affects its susceptibility to electrophilic attack. nih.gov Protecting the indole nitrogen is a common strategy to facilitate reactions at other positions of the indole ring. nih.gov For example, N-protection can prevent the deactivation of catalysts in transition metal-catalyzed reactions. nih.gov

The presence of a bulky tert-butyl group at the C2 position can sterically hinder the approach of reagents to the N1 position, potentially influencing the choice and efficiency of the protection strategy.

N-Functionalization Reactions and Derivatization

Direct functionalization of the indole nitrogen offers a straightforward route to a variety of derivatives. In a base-catalyzed nucleophilic addition reaction, the N-H indole can react with vinylene carbonate to yield N-substituted products. mdpi.com For instance, the reaction of 4-chloro-1H-indole with vinylene carbonate in the presence of a base like potassium carbonate in acetonitrile (B52724) leads to the formation of 4-(4-chloro-1H-indol-1-yl)-1,3-dioxolan-2-one in good yield. mdpi.com This demonstrates the nucleophilic character of the indole nitrogen and its capability to participate in addition reactions to introduce new functionalities.

Electrophilic Substitution Patterns of the Pyrrole (B145914) Ring (C3 Reactivity)

The pyrrole moiety of the indole ring is electron-rich and thus prone to electrophilic substitution, with the C3 position being the most reactive site.

Nitration of N-protected indoles is a common electrophilic substitution reaction. For N-Boc-4-chloroindole, nitration can be achieved using reagents like trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate, leading to the formation of the corresponding 3-nitroindole derivative. nih.gov The steric hindrance at the C4 position can influence the yield of this reaction. nih.gov

Nucleophilic Reactivity at the C2 Position

While the C3 position is the primary site for electrophilic attack, the reactivity at the C2 position is also of synthetic interest. There is a notable difference in reactivity between the 2- and 4-positions of chloro-substituted quinolines in nucleophilic substitution reactions. researchgate.net Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in dichloroquinazolines, often allowing for regioselective substitution at C4. mdpi.com Achieving substitution at the C2 position in such systems typically requires more forcing conditions. mdpi.com

Transformations Involving the Chloro Substituent at C4

The chlorine atom at the C4 position of the indole ring serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org It is a reliable method for forming carbon-carbon bonds and has been widely applied in the synthesis of complex molecules. libretexts.orgwikipedia.org The reaction can be performed under mild conditions, and copper-free variations have been developed to avoid the undesired homocoupling of alkynes. wikipedia.org For chloroquinazolines, Sonogashira coupling has been successfully employed to introduce alkynyl groups at the C4 position using catalysts like Pd(PPh₃)₄ and CuI. researchgate.net

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orgyonedalabs.com It is widely used for the synthesis of biaryls and other conjugated systems. rsc.org Unprotected chloroindoles have been shown to be excellent substrates for Suzuki-Miyaura cross-coupling reactions, often proceeding with low catalyst loadings and in good to excellent yields. nih.gov For instance, the coupling of chloroindoles with arylboronic acids can be achieved using a palladium precatalyst system in a mixture of dioxane and water. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. nih.gov While powerful, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Cuprous chloride has been found to accelerate Stille couplings, particularly for sterically hindered substrates. caltech.edu

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Chloroindoles

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | nih.gov |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 52 | nih.gov |

| P1 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 | nih.gov |

| P2 / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80-90 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Water | Reflux | 12 | up to 91 | rsc.org |

Halogen Exchange and Other C-Cl Bond Manipulations

The chlorine atom at the C4 position of the indole ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions. However, the reactivity of the C-Cl bond is significantly influenced by the electronic nature of the indole ring and the steric hindrance imposed by adjacent substituents, such as the tert-butyl group at the C2 position.

Cross-Coupling Reactions:

The C4-chloro substituent on the indole ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The success of these transformations on 2-(tert-Butyl)-4-chloro-1H-indole would depend on overcoming the steric hindrance from the bulky tert-butyl group, which can impede the approach of the catalyst and the coupling partner to the reaction center.

While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted 4-chloroindoles. For instance, the Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. A hypothetical Suzuki coupling of this compound with an arylboronic acid would be expected to proceed under specific catalytic conditions designed to accommodate sterically hindered substrates. The choice of palladium catalyst and ligand is crucial in such cases.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂ / SPhos | 2-(tert-Butyl)-4-aryl-1H-indole |

| This compound | Amine | Pd₂(dba)₃ / XPhos | 2-(tert-Butyl)-4-amino-1H-indole |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 2-(tert-Butyl)-4-alkynyl-1H-indole |

Halogen Exchange:

Halogen exchange reactions, such as the Finkelstein reaction, provide a route to other 4-haloindoles from this compound. For example, treatment with sodium iodide in a suitable solvent like acetone (B3395972) could potentially yield 2-(tert-Butyl)-4-iodo-1H-indole. The increased reactivity of the resulting C-I bond would make it a more favorable substrate for subsequent cross-coupling reactions. Aromatic Finkelstein reactions can be challenging and often require catalysts, such as copper(I) iodide or nickel complexes, to proceed efficiently. libretexts.org

Other C-Cl Bond Manipulations:

The C-Cl bond can also be subject to other transformations. Reductive dehalogenation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, to yield 2-(tert-Butyl)-1H-indole. This reaction would remove the chloro substituent, which might be desirable in some synthetic pathways.

Reactions of the tert-Butyl Group and its Influence on Indole Core Reactivity

The tert-butyl group at the C2 position of the indole ring is generally considered a stable and sterically demanding substituent. Direct chemical transformations of the tert-butyl group itself are uncommon under typical reaction conditions used for modifying other parts of the indole molecule. Its primary role is often to influence the reactivity of the indole core through steric and electronic effects.

Influence on Indole Core Reactivity:

The presence of the bulky tert-butyl group at the C2 position has a profound impact on the reactivity of the indole nucleus.

Steric Hindrance: The most significant effect of the C2-tert-butyl group is steric hindrance. This bulkiness can direct reactions away from the C3 position, which is typically the most nucleophilic and reactive site in the indole ring. For electrophilic substitution reactions, the electrophile would preferentially attack other available positions on the indole ring that are less sterically encumbered. This steric shielding can be advantageous in achieving regioselectivity in the functionalization of the indole core that would otherwise be difficult to control. youtube.comchemrxiv.org

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect increases the electron density of the indole ring, potentially enhancing its reactivity towards electrophiles at other positions. However, this activating effect is often overshadowed by the steric hindrance it imposes. Computational studies on substituted indoles have shown that alkyl groups can influence the electronic properties and photophysics of the indole chromophore. researchgate.netchemrxiv.org

Computational Chemistry Studies of 2 Tert Butyl 4 Chloro 1h Indole

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry of compounds. For 2-(tert-butyl)-4-chloro-1H-indole, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

DFT studies on related indole (B1671886) compounds have demonstrated the reliability of this method in predicting geometries that are in good agreement with experimental data from X-ray crystallography. tandfonline.com For instance, in a study on a substituted indole, the molecular crystal structure determined by DFT was compared with X-ray diffraction data, confirming the accuracy of the computational approach. tandfonline.com

The optimized geometry of this compound would be characterized by the planarity of the indole ring system, with the tert-butyl group at the 2-position and the chlorine atom at the 4-position. The bulky tert-butyl group can influence the local geometry, potentially causing minor distortions in the indole ring to alleviate steric strain.

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C-Cl bond length | ~1.74 Å |

| C-N bond lengths (indole ring) | ~1.37-1.40 Å |

| C-C bond lengths (indole ring) | ~1.38-1.45 Å |

| N-H bond length | ~1.01 Å |

| C-C (tert-butyl) bond lengths | ~1.54 Å |

| C-N-C bond angle (indole ring) | ~108-110° |

| C-C-Cl bond angle | ~119-121° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals for this compound can be determined using computational methods like DFT.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be predominantly located on the electron-rich indole ring, particularly on the pyrrole (B145914) moiety. The LUMO, on the other hand, is likely to be distributed over the entire aromatic system. The presence of the electron-withdrawing chlorine atom can influence the energy levels and distribution of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These energy values are typical for similar aromatic heterocyclic compounds and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are the most likely sites for nucleophilic attack.

Green regions represent neutral electrostatic potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the indole ring and potentially on the carbon atoms of the pyrrole ring, making these sites susceptible to electrophilic attack. The region around the hydrogen atom attached to the nitrogen (the N-H group) would exhibit a positive potential (blue), indicating its susceptibility to deprotonation by a base. The chlorine atom, being electronegative, would also create a region of negative potential.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule with flexible parts, such as the tert-butyl group in this compound, identifying the most stable conformation (the global energy minimum) is crucial for understanding its properties and reactivity.

Computational methods can be used to rotate the tert-butyl group and calculate the energy of the molecule at each rotational angle. This allows for the identification of energy minima (stable conformations) and energy barriers (transition states between conformations). The bulky tert-butyl group can sterically interact with the adjacent parts of the indole ring, leading to preferred orientations that minimize these unfavorable interactions. upenn.edulibretexts.org

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the tert-butyl group to the indole ring. The lowest energy conformation will be the one where the methyl groups of the tert-butyl substituent are staggered with respect to the plane of the indole ring to minimize steric clash.

Investigation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For reactions involving this compound, computational studies can provide a step-by-step understanding of how bonds are broken and formed.

For example, in electrophilic substitution reactions, a common reaction type for indoles, computational simulations can model the approach of an electrophile to the indole ring. These simulations can determine the preferred site of attack (regioselectivity) by comparing the activation energies for attack at different positions on the indole nucleus. The electron-donating nature of the indole ring, modified by the tert-butyl and chloro substituents, will govern the outcome of such reactions. Studies on similar systems have successfully used these methods to understand reaction pathways. researchgate.net

Hirshfeld Surface Analysis for Understanding Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netmdpi.comnih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces).

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would likely reveal several important intermolecular interactions:

N-H···Cl Hydrogen Bonds: The N-H group of one molecule could act as a hydrogen bond donor to the chlorine atom of a neighboring molecule.

C-H···π Interactions: The C-H bonds of the tert-butyl group or the indole ring could interact with the π-system of an adjacent indole ring.

π-π Stacking: The planar indole rings of adjacent molecules could stack on top of each other, leading to stabilizing π-π interactions.

H···H Contacts: Due to the presence of numerous hydrogen atoms, H···H contacts would likely constitute a significant portion of the intermolecular interactions. nih.govresearchgate.net

Cl···H Contacts: Interactions involving the chlorine atom and hydrogen atoms on neighboring molecules would also be present. nih.gov

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| Cl···H/H···Cl | 10-15 |

| N···H/H···N | 5-10 |

| C···C | <5 |

Note: These percentages are estimates based on analyses of similar chloro-substituted organic molecules and may vary for the specific crystal packing of the title compound.

Potential Applications in Materials Science and Organic Synthesis

Strategic Role as a Chemical Building Block in the Synthesis of Complex Heterocyclic Systems

Indole (B1671886) and its derivatives are well-established as fundamental building blocks in the synthesis of complex heterocyclic systems, many of which are found in natural products and medicinally important compounds. uninsubria.it The strategic placement of substituents in 2-(tert-butyl)-4-chloro-1H-indole makes it a valuable precursor for the construction of more intricate molecular frameworks.

The indole core itself is an electron-rich system, with the C3 position being particularly nucleophilic and prone to electrophilic substitution. uninsubria.it This inherent reactivity can be exploited to introduce a wide range of functional groups. Furthermore, the N-H proton can be readily deprotonated to generate an indolyl anion, which can participate in various N-alkylation and N-arylation reactions, further expanding its synthetic utility.

While specific examples of complex heterocycles synthesized directly from this compound are not extensively documented in publicly available research, the known reactivity of the indole nucleus suggests numerous possibilities. For instance, the chloro substituent at the 4-position could potentially undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This would allow for the fusion of other aromatic or heterocyclic rings onto the indole core, leading to the generation of polycyclic systems.

The tert-butyl group at the 2-position, while sterically hindering, can also play a crucial role in directing the regioselectivity of certain reactions and can enhance the stability of the resulting compounds. researchgate.net This steric bulk can prevent unwanted side reactions at the C2 position, thereby enabling more controlled functionalization at other sites of the molecule. The synthesis of related structures, such as 2-(1H-indol-3-yl)thiazoles and 2-oxindoles, highlights the versatility of the indole scaffold in constructing diverse heterocyclic systems. nih.govnih.gov

Exploration in the Development of Indole-Derived Optical and Electronic Materials

The indole ring system is a key component in many organic materials exhibiting interesting optical and electronic properties. uninsubria.it The extended π-system of the indole nucleus can be readily modified to tune its photophysical and electronic characteristics, making indole derivatives attractive candidates for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The introduction of substituents onto the indole core can significantly influence its electronic structure and, consequently, its optical properties. The chloro group in this compound, being an electron-withdrawing group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to changes in the absorption and emission spectra of the molecule.

While direct research on the optical and electronic properties of this compound is limited, studies on related substituted indoles and other heterocyclic compounds provide valuable insights. For example, the investigation of nonlinear optical properties of triazole derivatives bearing chloro- and trifluoromethylphenyl groups demonstrates how halogen substitution can impact charge transfer and optical response. youtube.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties of substituted indoles, which is crucial for the rational design of new materials. youtube.com

The potential for this compound to be incorporated into larger conjugated systems through reactions at the N-H or C4 positions opens up avenues for the development of novel materials. For instance, polymerization or co-polymerization of appropriately functionalized derivatives could lead to the formation of conductive or emissive polymers with tailored properties.

Utilization as an Intermediate in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, a versatile intermediate is a compound that possesses multiple reactive sites that can be selectively functionalized to build up molecular complexity. youtube.comyoutube.comlibretexts.org this compound fits this description well, offering several handles for chemical modification.

The general strategies of multi-step synthesis often involve a series of reactions to introduce and transform functional groups in a controlled manner. youtube.comlibretexts.org The chloro atom at the C4 position of the indole ring can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for metallation, followed by reaction with various electrophiles. As previously mentioned, it is also amenable to cross-coupling reactions.

The N-H proton can be protected with a suitable protecting group to prevent its interference in subsequent reaction steps and then deprotected at a later stage to allow for further functionalization at the nitrogen atom. The choice of protecting group can also influence the reactivity of the indole ring.

The synthesis of various chlorinated indole and oxindole (B195798) derivatives using reagents like tert-butyl hypochlorite (B82951) demonstrates the feasibility of introducing chlorine atoms onto the indole scaffold, which can then be used in subsequent synthetic transformations. mdpi.comresearchgate.netnih.govunimi.it Although a direct synthesis protocol for this compound is not readily found, its preparation from 2-tert-butyl-1H-indole through chlorination is a plausible route.

The utility of functionalized indoles as intermediates is exemplified by the synthesis of complex molecules where the indole nucleus is a key structural motif. While specific examples starting from this compound are not available, the principles of retrosynthetic analysis suggest that this compound could be a valuable intermediate in the synthesis of more complex targets. youtube.comlibretexts.org

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Environmentally Benign Synthetic Pathways

The synthesis of polysubstituted indoles, including 2-(tert-Butyl)-4-chloro-1H-indole, often relies on classical methods that may involve harsh conditions, multiple steps, and the use of hazardous reagents. A significant area for future research lies in the development of more efficient and environmentally friendly synthetic routes.

One of the most established methods for indole (B1671886) synthesis is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com For this compound, this would likely involve the condensation of (3-chlorophenyl)hydrazine (B1595953) with pinacolone. However, this reaction can suffer from low regioselectivity and the need for harsh acidic catalysts. Future work should focus on developing milder and more selective catalysts, potentially leveraging transition-metal catalysis or novel Brønsted acids to improve yields and reduce waste.

Modern synthetic strategies are increasingly moving towards greener alternatives. Research into replacing hazardous halogenated solvents with more benign options, such as butyl acetate (B1210297) solutions of bisphenol S, has shown promise in indole transformations and could be adapted for the synthesis of this compound. rsc.org Furthermore, the development of one-pot, multi-component reactions would significantly enhance the efficiency of the synthesis by reducing the number of intermediate purification steps. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Classical Fischer Indole Synthesis | Readily available starting materials. | Harsh acidic conditions, potential for side products. wikipedia.orgbyjus.com |

| Catalytic Fischer Indole Synthesis | Milder reaction conditions, improved selectivity. | Catalyst development and optimization required. |

| Modern Cross-Coupling Strategies | High degree of control over substitution patterns. | Multi-step synthesis, cost of catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, safer reagents. | Development of effective green protocols. rsc.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the indole core is well-established, with a general susceptibility to electrophilic attack at the C3 position. However, the presence of a bulky tert-butyl group at the C2 position and a deactivating chloro group at the C4 position in this compound creates a unique electronic and steric environment that could lead to novel reactivity.

Future research should explore the regioselectivity of electrophilic substitution on this substrate. While the C3 position is electronically favored, the steric hindrance from the adjacent tert-butyl group may direct electrophiles to other positions on the benzene (B151609) ring. The use of reagents like tert-butyl hypochlorite (B82951), which can act as both an oxidizing and chlorinating agent, could lead to interesting and potentially controllable transformations of the indole core. mdpi.comnih.gov Studies on the reaction of related indoles with tert-butyl hypochlorite have shown the formation of various chlorinated oxindole (B195798) and indole derivatives, suggesting a rich area for investigation with this compound. mdpi.comresearchgate.net

Furthermore, the development of C-H activation and functionalization methodologies for indoles opens up new avenues for derivatization. Applying these modern techniques to this compound could enable the direct introduction of functional groups at various positions without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.

Design and Synthesis of Advanced Indole Derivatives for Materials Innovation

Indole-containing compounds have found applications in materials science, including as organic semiconductors and fluorescent probes. The specific substitution pattern of this compound could be leveraged to design novel materials with tailored properties.

The tert-butyl group can enhance solubility and influence the solid-state packing of organic molecules, which is a critical factor in the performance of organic electronic devices. The chloro substituent, being an electron-withdrawing group, will modulate the electronic properties of the indole ring, affecting its HOMO and LUMO energy levels. This tuning of electronic properties is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future research in this area should focus on the synthesis of oligomeric and polymeric materials derived from this compound. For instance, palladium-catalyzed cross-coupling reactions could be employed to link multiple units of the indole, creating conjugated polymers with potentially interesting photophysical and electronic properties. The synthesis of related chlorinated indole-boronate esters suggests that such cross-coupling strategies are feasible. tandfonline.com

Integration with High-Throughput Screening and Automated Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of high-throughput screening (HTS) and automated synthesis technologies. Integrating the synthesis of this compound and its derivatives into these platforms presents a significant opportunity.

Automated synthesis platforms can rapidly explore a wide range of reaction conditions and starting materials, accelerating the optimization of synthetic routes and the discovery of novel derivatives. nih.gov The development of robust and reliable synthetic protocols for this compound that are amenable to automation is a key challenge. This includes the use of solid-phase synthesis or fluorous-tagging strategies to simplify purification.

Once a library of derivatives based on the this compound scaffold is generated, HTS can be employed to rapidly evaluate their biological activity or material properties. This synergistic approach of automated synthesis and HTS will be crucial for unlocking the full potential of this unique indole derivative in various applications.

Q & A

Basic: What are the recommended synthetic routes for 2-(tert-Butyl)-4-chloro-1H-indole?

Methodological Answer:

The synthesis typically involves indole functionalization via formylation followed by tert-butyl group introduction. For example:

- Formylation: React 4-chloro-1H-indole with a formylating agent (e.g., Vilsmeier-Haack reagent) to yield 3-formyl-4-chloro-1H-indole .

- tert-Butylation: Protect the indole NH using di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions (e.g., 4-dimethylaminopyridine) to install the tert-butyl group at the 2-position .

- Purification: Use column chromatography (e.g., PE/EtOAc gradients) to isolate the product and confirm purity via TLC .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

Key optimization strategies include:

- Catalytic Efficiency: Use DMAP (4-dimethylaminopyridine) to enhance Boc protection kinetics, reducing side reactions .

- Solvent Selection: Reflux in acetic acid (AcOH) improves reaction homogeneity and intermediate stability .

- Temperature Control: Maintain reflux conditions (100–110°C) to balance reaction rate and decomposition risks .

- Post-Reaction Workup: Employ gradient elution in column chromatography (e.g., PE/EtOAc 70:30 → 60:40) to separate byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify tert-butyl protons (δ ~1.3–1.5 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). Chlorine’s electron-withdrawing effect deshields adjacent carbons (e.g., C4 at δ ~125 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) to validate the molecular formula .

- FT-IR: Detect N-H stretches (~3400 cm⁻¹) and carbonyl groups (e.g., Boc C=O at ~1700 cm⁻¹) .

Advanced: How can contradictions in NMR data for substituted indoles be resolved?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Strategies include:

- Variable Temperature NMR: Cool samples to –40°C to slow conformational changes and resolve splitting .

- 2D Techniques (COSY, HSQC): Assign overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Deuterated Solvents: Use DMSO-d₆ to enhance solubility and sharpen signals for tert-butyl groups .

Basic: What safety protocols are essential when handling tert-butyl and chloro-substituted indoles?

Methodological Answer:

- Ventilation: Work in a fume hood to avoid inhalation of volatile reagents (e.g., AcOH) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact, as chloroindoles may cause irritation .

- Spill Management: Use inert absorbents (e.g., vermiculite) for spills and avoid water to prevent hydrolysis .

Advanced: How can the reactivity of the 4-chloro substituent be leveraged in cross-coupling reactions?

Methodological Answer:

The 4-chloro group participates in:

- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd catalysis) to form biaryl indoles. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C .

- Nucleophilic Substitution: Replace Cl with amines or alkoxides under SNAr conditions (e.g., DMF, 120°C) .

- Stability Note: Monitor competing tert-butyl deprotection under basic conditions .

Basic: How is the tert-butyl group stabilized during storage?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Desiccants: Include silica gel packs to mitigate moisture-induced Boc cleavage .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps, highlighting reactive sites (e.g., C4 for nucleophilic attack) .

- Molecular Dynamics (MD): Simulate solvation effects on tert-butyl group stability in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.